molecular formula C9H13NO B1147865 2-Amino-1-(2-methylphenyl)ethanol CAS No. 133562-34-2

2-Amino-1-(2-methylphenyl)ethanol

Cat. No.: B1147865
CAS No.: 133562-34-2
M. Wt: 151.20562
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-methylphenyl)ethanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.20562. The purity is usually 95%.
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Scientific Research Applications

Receptor Differentiation

Research by Lands, Ludueña, and Buzzo (1967) explored how structural modification of sympathomimetic amines, similar to 2-Amino-1-(2-methylphenyl)ethanol, can differentiate between β-1 and β-2 receptor types in various tissues. This differentiation is crucial for understanding drug targeting and receptor-specific actions in pharmacology (Lands, Ludueña, & Buzzo, 1967).

Synthesis and Cyclization in Heterocyclic Compounds

Kametani et al. (1970) conducted studies on synthesizing and cyclizing derivatives of phenylephrine, related to this compound, for creating heterocyclic compounds. These processes are fundamental in developing novel chemical entities for various applications, including medicinal chemistry (Kametani et al., 1970).

Development of Protective Groups in Peptide Synthesis

Verhart and Tesser (2010) explored the modification of alcohols, like this compound, to create amino-protective groups in peptide synthesis. These groups are essential for protecting amino acids during the synthesis of peptides, a critical process in biochemistry and drug development (Verhart & Tesser, 2010).

Key Intermediate in Cardiovascular Drug Synthesis

Zhang Wei-xing (2013) investigated the synthesis of 2-(4-aminophenyl) ethanol, closely related to this compound, as a key intermediate in producing cardiovascular drugs. This study highlights the significance of such compounds in developing treatments for heart-related conditions (Zhang Wei-xing, 2013).

Beta-Adrenergic Blocking Properties

Large and Smith (1980) synthesized derivatives of 1-phenyl-2-aminoethanols, akin to this compound, and assessed their beta-adrenergic blocking properties. This research contributes to understanding how structural variations in these compounds can influence their pharmacological activity, especially in cardiovascular medicine (Large & Smith, 1980).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-1-(2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDCJURGLKNBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.